molecular formula C27H23N3O2 B4924415 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4924415
M. Wt: 421.5 g/mol
InChI Key: TZJHLPHTSMPJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as DPP, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one works by binding to a specific protein called c-Met, which is overexpressed in many types of cancer cells. This binding inhibits the activity of c-Met, which in turn leads to the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It also has anti-inflammatory effects, which may contribute to its anti-cancer activity. In addition, 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its high potency and selectivity for cancer cells. This allows for lower doses to be used, reducing the risk of toxicity in normal cells. However, 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not very soluble in water, which can make it difficult to administer in certain experimental settings. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in vivo.

Future Directions

There are several potential future directions for research on 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is the development of 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to fully understand the molecular mechanisms underlying the anti-cancer activity of 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one and its potential use in the clinic.
Conclusion:
In conclusion, 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a promising chemical compound that has shown potential as an anti-cancer agent. Its mechanism of action involves the inhibition of c-Met signaling pathways, leading to the induction of apoptosis in cancer cells. 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has minimal toxicity in normal cells and exhibits anti-inflammatory and antioxidant properties. However, more research is needed to fully understand its pharmacokinetics and pharmacodynamics in vivo and to develop improved analogs with better solubility and efficacy.

Synthesis Methods

The synthesis of 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 4-methoxyphenylhydrazine with 2,5-dibenzylideneacetone in the presence of a base. The resulting product is then cyclized with urea to form 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. This synthesis method has been optimized to produce high yields of 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one with good purity.

Scientific Research Applications

2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation.

properties

IUPAC Name

2,5-dibenzyl-3-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-32-23-14-12-21(13-15-23)26-24(17-20-10-6-3-7-11-20)29-30-25(31)18-22(28-27(26)30)16-19-8-4-2-5-9-19/h2-15,18,29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJHLPHTSMPJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

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